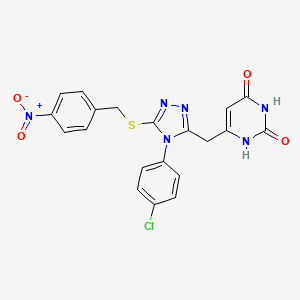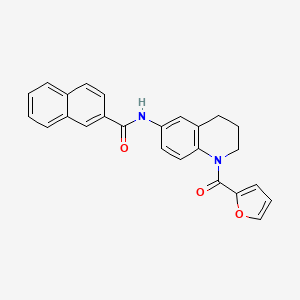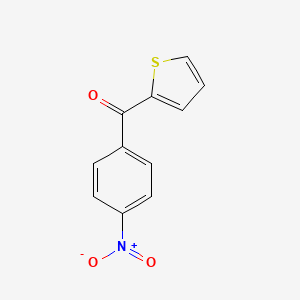
2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one” belongs to the class of quinazolinones, which are heterocyclic compounds of significant interest in medicinal chemistry . Quinazolinones and their derivatives have been reported for their diversified biological activities, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazolinones involves various procedures, and the methods of preparation can be classified based on the substitution patterns of the ring system . For instance, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride .Molecular Structure Analysis
Quinazolinones are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . The structure activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis
The chemical reactions of 4(3H)-quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activities
Quinazolin-4(3H)-one and its derivatives, including 2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one, constitute a significant class of heterocyclic compounds with diverse biological activities. These compounds are found in more than 200 naturally occurring alkaloids and have been a focal point for the development of novel medicinal agents. The incorporation of different bioactive moieties to the quinazolinone nucleus has led to the synthesis of compounds with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Materials
Quinazolines have found applications beyond medicinal chemistry, particularly in the field of optoelectronics. Extensive research highlights the synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer Properties
Quinazoline derivatives exhibit a broad spectrum of biological activities, with anticancer properties being one of the most significant. These derivatives have been shown to block various pharmacological pathways and target different proteins involved in cancer progression. For instance, they modulate the expression of specific genes and proteins in colorectal cancer cells, contributing to the inhibition of cancer cell growth. This indicates the potential of the quinazoline nucleus in developing new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Mecanismo De Acción
Target of Action
Quinazolinone derivatives, which this compound is a part of, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
Quinazolinone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . The specific interactions would depend on the nature of the target and the specific functional groups present on the quinazolinone derivative.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, immune response, and cellular energy metabolism .
Pharmacokinetics
Quinazolinone derivatives are generally soluble in water , which could influence their absorption and distribution in the body. The specific ADME properties would depend on the specific functional groups present on the quinazolinone derivative.
Result of Action
Given the broad applications of quinazolinone derivatives, the effects could include altered cell growth or viability, changes in immune response, and alterations in cellular energy metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH can affect the solubility and stability of the compound . Additionally, the presence of other compounds or drugs could potentially influence the compound’s efficacy through drug-drug interactions.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-aminophenyl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c16-11-6-2-4-8-13(11)20-9-14-17-12-7-3-1-5-10(12)15(19)18-14/h1-8H,9,16H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSKQZDYJCAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-aminophenyl)thio)methyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2405472.png)
![N-(4-methoxybenzyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2405473.png)

![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2405475.png)


![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2405479.png)


![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)

![3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2405486.png)

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2405490.png)